Bisphenol F-13C6
CAS No.: 1410794-06-7
Cat. No.: VC0057249
Molecular Formula: C₇¹³C₆H₁₂O₂
Molecular Weight: 206.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1410794-06-7 |
---|---|
Molecular Formula | C₇¹³C₆H₁₂O₂ |
Molecular Weight | 206.19 |
Introduction
Fundamental Characteristics of Bisphenol F-13C6
Chemical Identity and Structure
Bisphenol F-13C6 is a stable isotope-labeled compound derived from Bisphenol F, which has the chemical formula (HOC6H4)2CH2. The "13C6" designation specifically indicates that six carbon atoms in the molecule are labeled with carbon-13, a stable isotope of carbon. The molecular formula of Bisphenol F-13C6 is C13H12O2, with a molecular weight of 206.19 g/mol. The labeled carbon atoms are strategically positioned in the molecular structure to facilitate detection and measurement in analytical procedures.
The official IUPAC name for this compound is 4-(4-hydroxyphenyl)methylcyclohexa-1,3,5-trien-1-ol, reflecting the precise location of the isotope-labeled carbon atoms. This nomenclature is crucial for researchers to understand exactly which carbon atoms bear the isotopic label, ensuring consistency in scientific communications and methodologies.
Physical and Chemical Properties
Bisphenol F-13C6 maintains the core chemical properties of unlabeled Bisphenol F while incorporating the isotopic labeling. The compound is characterized by two phenol rings connected by a methylene bridge, with hydroxyl groups positioned at the para positions of each aromatic ring. These structural features contribute to its chemical reactivity and binding properties in analytical applications.
The following table summarizes the key physical and chemical properties of Bisphenol F-13C6:
Property | Value |
---|---|
Molecular Formula | C13H12O2 |
Molecular Weight | 206.19 g/mol |
Physical State | Solid (at room temperature) |
Purity | >95% (by HPLC) |
Standard InChI | InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2/i1+1,2+1,5+1,6+1,10+1,12+1 |
Standard InChIKey | PXKLMJQFEQBVLD-UTHCEYBASA-N |
Isomeric SMILES | C1=CC(=CC=C1C[13C]2=[13CH][13CH]=13CO)O |
Canonical SMILES | C1=CC(=CC=C1CC2=CC=C(C=C2)O)O |
These properties demonstrate the precise molecular identification parameters essential for analytical applications and research protocols involving Bisphenol F-13C6.
Applications in Analytical Chemistry
Reference Standards and Quantification
Bisphenol F-13C6 serves primarily as a reference standard in analytical chemistry, particularly in the analysis of bisphenols. Its isotopic labeling makes it ideal for quantitative analysis as it behaves chemically identical to unlabeled Bisphenol F but can be distinguished by mass spectrometry. This property allows for precise calibration and quantification in complex matrices.
In pharmaceutical analytical testing, Bisphenol F-13C6 is valued for its high purity, typically exceeding 95% as measured by High-Performance Liquid Chromatography (HPLC). This high purity ensures reliable and reproducible results in analytical procedures, making it an essential tool in pharmaceutical quality control and research laboratories.
Mass Spectrometry Applications
Mass spectrometry represents one of the most significant applications for Bisphenol F-13C6. The isotope-labeled compound serves as an internal standard, enabling accurate quantification of unlabeled Bisphenol F in various samples . This approach is particularly valuable in environmental and biological monitoring, where precise measurement of bisphenol compounds at low concentrations is essential.
The use of isotope-labeled internal standards like Bisphenol F-13C6 compensates for matrix effects and variations in extraction efficiency, ionization, and detection response. This methodology significantly improves the reliability of analytical results, especially in complex matrices such as biological fluids and environmental samples .
Tracing and Metabolic Studies
Bisphenol F-13C6 plays a crucial role in metabolic and environmental fate studies of Bisphenol F. Researchers can trace the movement, degradation, and transformation of Bisphenol F by introducing the isotope-labeled compound into experimental systems. The stable isotope labeling allows for the distinction between the introduced compound and any background Bisphenol F that might be present in the system.
This tracing capability is particularly valuable in studies investigating the environmental persistence, bioaccumulation, and metabolism of Bisphenol F in various organisms. The insights gained from such studies contribute to understanding the potential health and ecological impacts of bisphenol exposure.
Methodological Applications in Research
Analytical Method Development
The development of sensitive and specific analytical methods for detecting and quantifying Bisphenol F relies heavily on isotope-labeled standards like Bisphenol F-13C6. These methods typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which can achieve very low detection limits.
Research has shown that methods using isotope dilution with 13C-labeled internal standards can achieve method limits of detection (mLOD) as low as 0.007 ng/mL for bisphenol compounds after derivatization processes . While this specific figure refers to Bisphenol A derivatized with dansyl chloride, similar principles apply to the analysis of Bisphenol F using Bisphenol F-13C6 as an internal standard.
Environmental and Biomonitoring Applications
Bisphenol F-13C6 enables reliable environmental monitoring of Bisphenol F, which is used in the production of plastics, epoxy resins, and various industrial materials. The compound's structural similarity to Bisphenol A (BPA), combined with increasing restrictions on BPA use, has led to greater industrial utilization of Bisphenol F as a substitute, heightening the importance of monitoring its environmental presence.
For biomonitoring applications, isotope-labeled standards like Bisphenol F-13C6 are instrumental in developing methods to detect and quantify Bisphenol F in human biological samples such as urine . These methods allow researchers to assess human exposure to Bisphenol F and investigate potential associations with health outcomes.
Toxicological Research Context
Comparative Toxicology of Bisphenol F
While Bisphenol F-13C6 itself is primarily used as an analytical tool rather than being the subject of toxicological studies, research on unlabeled Bisphenol F provides important context for understanding why monitoring and quantification of this compound are necessary.
Studies on Chinese medaka (Oryzias sinensis) have demonstrated that Bisphenol F has developmental toxicity. The 96-hour LC50 (lethal concentration for 50% of test organisms) for Bisphenol F exposure to Chinese medaka embryos is 87.90 mg/L, indicating moderate toxicity to these organisms . This finding contextualizes the importance of developing precise analytical methods using Bisphenol F-13C6 for environmental monitoring.
Molecular and Developmental Effects
Research has revealed that exposure to Bisphenol F at concentrations as low as 2000 ng/L induced significant increases in developmental abnormalities in Chinese medaka larvae . Transcriptomic analysis of exposed organisms revealed 565 up-regulated and 493 down-regulated genes, with gene ontology and KEGG pathway analyses indicating endocrine disruption as a key mechanism of Bisphenol F-induced developmental toxicity .
These findings underscore the importance of accurate analytical methods utilizing Bisphenol F-13C6 as a standard for monitoring environmental levels of Bisphenol F, particularly in aquatic ecosystems where organisms may be vulnerable to its effects.
Future Research Directions
Analytical Method Enhancement
Future research involving Bisphenol F-13C6 is likely to focus on continuing improvement of analytical methods for detecting and quantifying Bisphenol F in increasingly complex matrices and at lower concentrations. Advancements in mass spectrometry technology and sample preparation techniques will facilitate the development of more sensitive and specific methods.
The ongoing refinement of derivatization techniques similar to those used for other bisphenol compounds may further enhance detection limits for Bisphenol F . Such methodological improvements will enable more comprehensive monitoring of Bisphenol F in environmental and biological samples, contributing to more accurate risk assessments.
Environmental Fate and Metabolism Studies
The development of Bisphenol F-13C6 as a tool for tracing and quantifying Bisphenol F in environmental and biological samples could provide valuable insights into the metabolism and environmental fate of Bisphenol F. Future research may focus on using this isotope-labeled compound to track the movement, transformation, and persistence of Bisphenol F in various environmental compartments and biological systems.
Such studies are essential for understanding the potential long-term impacts of Bisphenol F on ecosystems and human health, particularly as this compound sees increased use as a substitute for Bisphenol A in industrial applications.
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